

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide chemical structure elucidation

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Compound of Interest

Compound Name: (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

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An in-depth technical guide on the chemical structure elucidation of **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**, designed for researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring is a vital saturated scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space three-dimensionally and introduce stereochemical complexity.^[1] Molecules incorporating this heterocycle have shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.^[1] This guide provides a comprehensive overview of the chemical structure elucidation of a specific derivative, **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**. It details the key physicochemical properties, a plausible synthetic pathway, and the analytical data essential for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it explores the biological context by examining the activities of structurally related compounds, offering insights into its potential therapeutic applications.

Chemical Structure and Physicochemical Properties

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide is a chiral molecule featuring a central pyrrolidine ring. An N-benzyl group is attached to the ring's nitrogen atom, and an acetamide group is substituted at the 3-position, which possesses (R) stereochemistry. The combination of the aromatic benzyl group and the polar acetamide moiety gives the molecule balanced physicochemical properties.

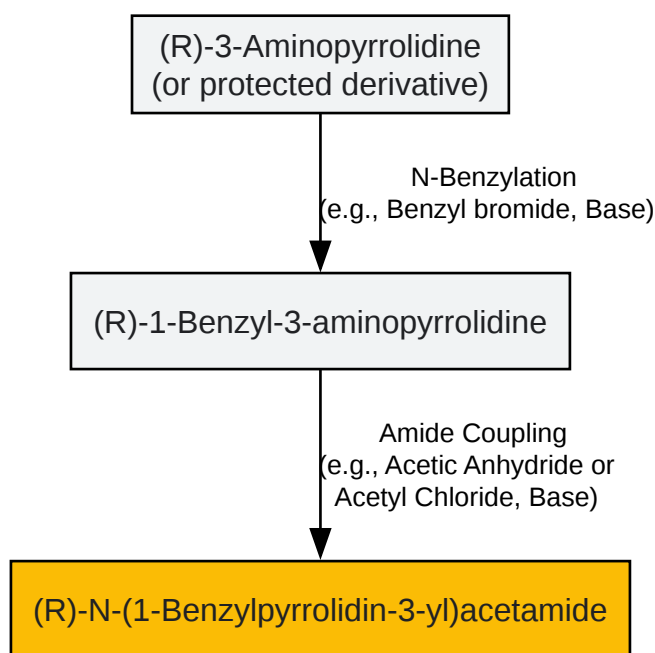
Property	Value
IUPAC Name	N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide
Molecular Formula	C ₁₃ H ₁₈ N ₂ O
Molecular Weight	218.29 g/mol
Canonical SMILES	<chem>CC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2</chem>
InChI Key	SBPJBSRBBVBXSY-SSEXGKCCSA-N
Topological Polar Surface Area	32.3 Å ²
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	3

Synthesis and Experimental Protocols

The synthesis of **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** can be achieved through a multi-step process, typically starting with a chiral pyrrolidine precursor. A common and effective strategy involves the formation of the amide bond as the final key step.

General Synthetic Workflow

A logical synthetic approach involves the N-benylation of a commercially available chiral 3-aminopyrrolidine derivative, followed by the acylation of the primary amine to form the final acetamide.



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Caption: General synthetic workflow for **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide**.

Experimental Protocol: Amide Coupling

This protocol describes a standard method for the final acylation step using acetic anhydride.

Materials:

- (R)-1-Benzyl-3-aminopyrrolidine (1.0 eq)
- Acetic Anhydride (1.2 eq)
- Triethylamine (TEA) or Pyridine (2.0 eq)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve (R)-1-Benzyl-3-aminopyrrolidine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the mixture to 0 °C using an ice bath.
- Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure acetamide derivative.^[2]

Chemical Structure Elucidation

The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on data from similar structures, the following spectral characteristics are expected.^{[3][4]}

Expected ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ 7.35 - 7.25	m	5H, Aromatic (C₆H₅)
~ 5.8 - 6.2	br s	1H, Amide (NH)
~ 4.2 - 4.4	m	1H, Pyrrolidine CH-N
~ 3.60	s	2H, Benzyl CH ₂
~ 2.8 - 3.2	m	2H, Pyrrolidine CH ₂
~ 2.2 - 2.6	m	2H, Pyrrolidine CH ₂

| ~ 1.95 | s | 3H, Acetyl CH₃ |

Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 170.0	Carbonyl (C=O)
~ 138.0	Aromatic C (quaternary)
~ 128.8	Aromatic CH
~ 128.4	Aromatic CH
~ 127.2	Aromatic CH
~ 60.5	Benzyl CH ₂
~ 55.0	Pyrrolidine CH ₂
~ 48.0	Pyrrolidine CH-N
~ 45.0	Pyrrolidine CH ₂

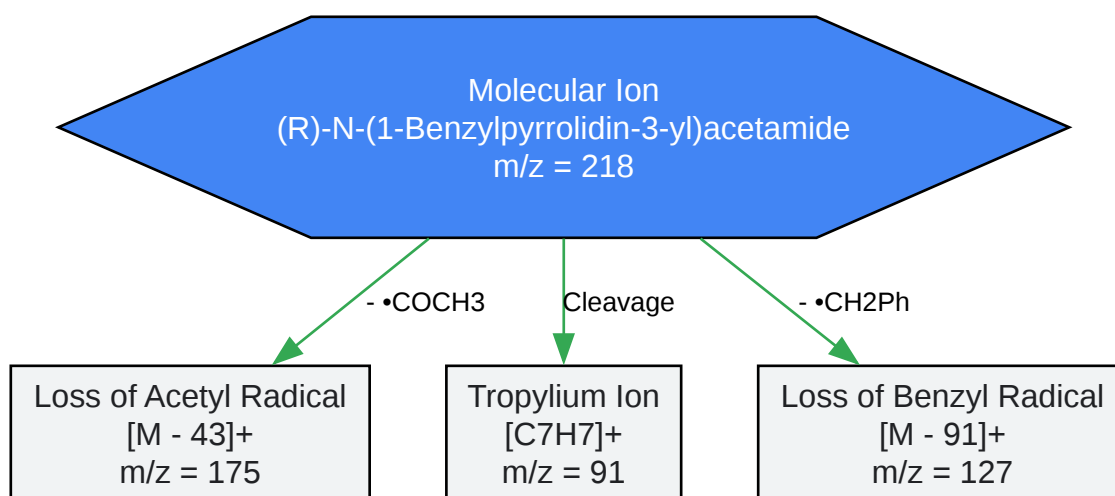
| ~ 23.5 | Acetyl CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Expected Data (Electron Ionization, EI):

- Molecular Ion (M^+): $m/z = 218$
- Key Fragments:
 - $m/z = 175$: Loss of the acetyl group ($\bullet\text{COCH}_3$)
 - $m/z = 127$: Loss of the benzyl group ($\bullet\text{CH}_2\text{Ph}$)
 - $m/z = 91$: Tropylium ion (C_7H_7^+), characteristic of a benzyl group.[3]



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Caption: Predicted key fragmentation pathways in mass spectrometry.

Biological Activity of Structural Analogs

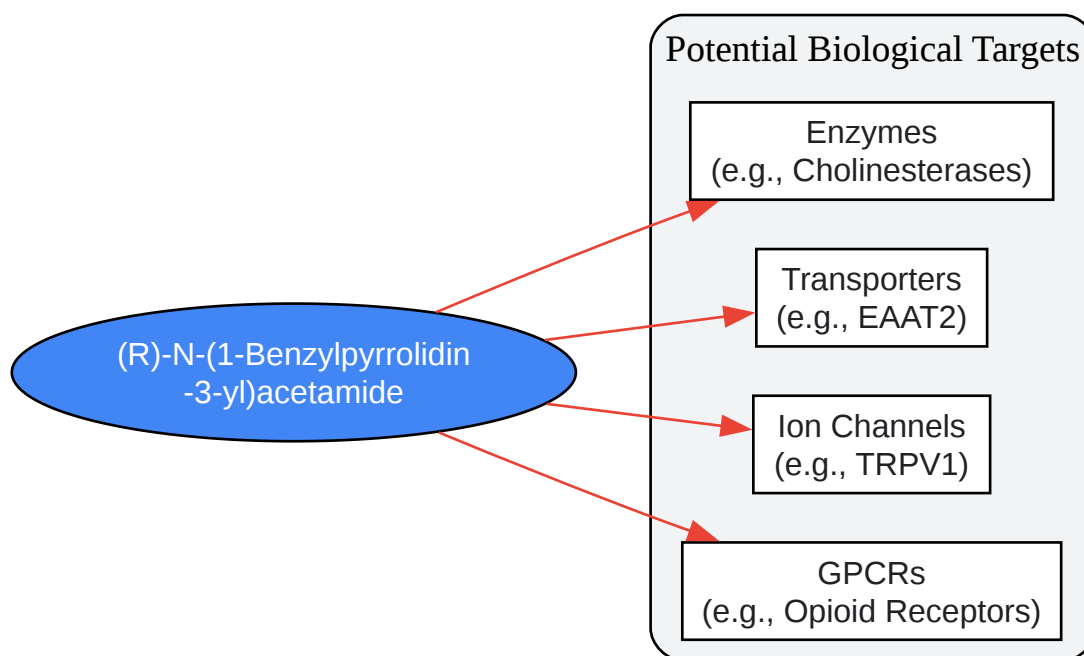
While specific biological data for **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** is not widely published, analysis of structurally similar compounds provides insight into its potential pharmacological relevance. Many N-benzylpyrrolidine derivatives are known to interact with central nervous system (CNS) targets.

Biological Activity of Selected N-Benzylpyrrolidine Analogs

Compound	Target/Activity	Potency	Reference
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide	μ-Opioid Receptors	IC₅₀ = 240 nM	[5]
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide	TRPV1 Channels	EC ₅₀ = 1.2 μ M	[5]
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide	EAAT2 Positive Allosteric Modulator (Antiseizure)	ED ₅₀ = 23.8 mg/kg (MES test)	[6][7]

| N-benzyl-2-(N-benzylamido)acetamide Peptoids | Butyrylcholinesterase (BChE) Inhibitor | IC₅₀ = 28 μ M [[8] |

These findings suggest that the N-benzylpyrrolidine scaffold is a versatile template for designing modulators of various enzymes, ion channels, and receptors.



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Caption: Potential biological targets based on activities of structural analogs.

Conclusion

The chemical structure of **(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide** is unambiguously elucidated through a combination of a well-defined synthetic route and comprehensive spectroscopic analysis. Key analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry, provide the necessary data to confirm its molecular formula, connectivity, and stereochemistry. While direct biological data is limited, the prevalence of the N-benzylpyrrolidine scaffold in potent CNS-active agents suggests that this compound is a valuable subject for further investigation in drug discovery programs targeting neurological and psychiatric disorders.

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